VEGFRs are cell-surface proteins that play a crucial role in angiogenesis, the formation of new blood vessels. Tumors rely heavily on angiogenesis to obtain oxygen and nutrients for their growth. 1-(Benzyloxy)-4-iodobutane has been shown to bind to the extracellular domain of VEGFRs, potentially blocking their interaction with growth factors and hindering their signaling pathways. This could lead to the suppression of tumor angiogenesis [1].
Source: [1] Biosynth - 1-(Benzyloxy)-4-iodobutane
The benzyl group present in 1-(Benzyloxy)-4-iodobutane might contribute to its activity by binding to Fibroblast Growth Factor Receptors (FGFR) 1 and 2. FGFR signaling is another pathway involved in tumor cell proliferation and survival. By targeting these receptors, 1-(Benzyloxy)-4-iodobutane may have the potential to inhibit the growth and survival of cancer cells [1].
1-(Benzyloxy)-4-iodobutane is an organic compound with the molecular formula C₁₁H₁₅IO and a molecular weight of approximately 290.14 g/mol. It is characterized by the presence of a benzyloxy group attached to a butane chain, specifically at the 1-position, and an iodine atom at the 4-position of the butane backbone. This compound is identified by its CAS number 50873-94-4 and has been cataloged in various chemical databases, including PubChem .
As mentioned earlier, there is no documented information available on the specific mechanism of action of 1-(Benzyloxy)-4-iodobutane in any biological system.
Due to the lack of specific data, it is advisable to handle 1-(Benzyloxy)-4-iodobutane with caution, assuming the following potential hazards:
These reactions are essential for the compound's utility in organic synthesis and medicinal chemistry.
Synthesis of 1-(Benzyloxy)-4-iodobutane typically involves several steps:
These methods highlight the versatility in synthesizing this compound for research and industrial applications .
1-(Benzyloxy)-4-iodobutane has potential applications in various fields:
Several compounds exhibit structural similarities to 1-(Benzyloxy)-4-iodobutane, including:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
1-(Benzyloxy)-4-bromobutane | Bromine instead of iodine | Different reactivity due to halogen nature |
1-(Benzyloxy)-butane | No halogen substituent | Simpler structure; potentially less reactive |
1-(Benzyloxy)-3-iodobutane | Iodine at the 3-position | Changes in reactivity and potential uses |
These comparisons underscore the uniqueness of 1-(Benzyloxy)-4-iodobutane while highlighting its potential versatility in various chemical applications.